E3 Ligase Ligand-linker Conjugate 54
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Overview
Description
E3 Ligase Ligand-linker Conjugate 54: is a compound that forms part of the Proteolysis Targeting Chimeric Molecules (PROTACs). These molecules incorporate a ligand for the E3 ubiquitin ligase and a linker. The conjugate is designed to recruit the E3 ubiquitin ligase to a target protein, facilitating its ubiquitination and subsequent degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 54 involves the conjugation of an E3 ligase ligand with a linker. The process typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized through a series of organic reactions. For example, thalidomide derivatives can be used as ligands for Cereblon.
Linker Attachment: The synthesized ligand is then attached to a linker molecule. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, or other suitable linkers.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 54 can undergo various chemical reactions, including:
Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Addition Reactions: The conjugate can undergo addition reactions, where atoms or groups are added to the molecule without breaking any bonds.
Oxidation and Reduction Reactions: The conjugate can be involved in redox reactions, where it either gains or loses electrons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out at elevated temperatures (e.g., 130°C).
Addition Reactions: Reagents such as alkenes or alkynes can be used, often in the presence of catalysts.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the conjugate .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 54 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for its potential in cancer therapy, autoimmune diseases, and other medical conditions.
Industry: Utilized in the design and synthesis of novel therapeutic agents and research tools
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 54 involves the recruitment of the E3 ubiquitin ligase to a target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels and maintaining cellular homeostasis .
Comparison with Similar Compounds
Von Hippel-Lindau Ligands: These ligands are used in PROTACs to target the von Hippel-Lindau E3 ligase.
Cereblon Ligands: Thalidomide derivatives that target the Cereblon E3 ligase.
MDM2 Ligands: Ligands that target the MDM2 E3 ligase
Uniqueness: E3 Ligase Ligand-linker Conjugate 54 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in targeting specific proteins for degradation. This uniqueness allows for the development of tailored PROTACs with specific therapeutic applications .
Properties
Molecular Formula |
C28H37N5O6 |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-14-12-30(13-15-32)17-18-8-10-31(11-9-18)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |
InChI Key |
XBCCLKRPPDULNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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